4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H16O4 It is characterized by a cyclohexane ring substituted with an oxo group and an oxolan-2-yl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with oxirane (ethylene oxide) under acidic or basic conditions to form the oxolan-2-yl group. The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 4-position of the cyclohexane ring. Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxolan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the oxolan-2-yl group can influence the compound’s solubility and membrane permeability, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-oxo-1-(tetrahydrofuran-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.
4-oxo-1-(oxolan-3-yl)cyclohexane-1-carboxylic acid: Similar structure but with the oxolan group attached at the 3-position.
4-oxo-1-(oxolan-2-yl)cyclohexane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the oxo and oxolan-2-yl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The presence of both an oxo group and a carboxylic acid group provides multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
2229598-96-1 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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